3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is a chemical compound that belongs to a class of piperidine derivatives. This compound is characterized by the presence of a pyrrolidine ring and an ethoxy group, which contribute to its unique properties and potential applications in medicinal chemistry. The structure of this compound suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.
The information regarding 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine can be found in patent literature and scientific articles that discuss its synthesis, properties, and applications. For instance, patents such as US8633206B2 and US9290511B2 provide insights into related compounds and their biological activities, indicating the relevance of this compound in drug development .
This compound can be classified under the category of piperidine derivatives due to its structural features. Piperidines are cyclic amines that are widely studied for their pharmacological properties, including their role as intermediates in the synthesis of various pharmaceuticals. The presence of the pyrrolidine moiety adds to its complexity, potentially enhancing its activity against specific biological targets.
The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine typically involves multi-step organic reactions. A common approach includes:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity of the final product.
The synthetic pathway may require purification steps such as column chromatography to isolate the desired compound from by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine.
The molecular structure of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine features a piperidine ring substituted with an ethoxy group at one position and a pyrrolidin-1-yl group at another. This arrangement allows for potential interactions with biological receptors.
3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine may undergo various chemical reactions typical for piperidine derivatives:
The reactivity of this compound is influenced by electronic effects from the substituents on the piperidine ring, which can affect reaction rates and mechanisms.
The mechanism of action for 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is not fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes in biological systems. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Pharmacological studies indicate that modifications on the piperidine core can significantly alter binding affinities and potencies at various targets, suggesting a structure-activity relationship that warrants further investigation.
Relevant analyses such as melting point determination and spectroscopic characterization (IR, NMR) provide additional insights into its physical properties.
3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine has potential applications in:
Piperidine (hexahydropyridine) and pyrrolidine (tetrahydropyrrole) are saturated six- and five-membered nitrogen heterocycles, respectively. Their prevalence in medicinal chemistry stems from several key physicochemical and structural properties:
Stereochemical Complexity: Piperidine adopts stable chair conformations with substituents preferentially occupying equatorial positions, while pyrrolidine exhibits pseudorotation—a dynamic conformational behavior enabling access to multiple low-energy states. This flexibility allows precise spatial positioning of pharmacophoric elements. The presence of up to four chiral centers in substituted derivatives enables extensive exploration of stereochemical space for target selectivity [4] [8].
Hydrogen-Bonding Capability: The secondary amine functionality (-NH-) in both rings serves as a strong hydrogen bond donor, while the sp³-hybridized nitrogen acts as a moderate hydrogen bond acceptor. This dual capability facilitates interactions with enzyme active sites and receptor binding pockets. Notably, the pKₐH of pyrrolidine (~11.3) is higher than piperidine (~11.1), making it a stronger base and enhancing its protonation potential under physiological conditions [4] [5].
Enhanced Three-Dimensional Coverage: Compared to flat aromatic systems, the non-planarity of saturated heterocycles provides greater spatial coverage per heavy atom. This property correlates with improved aqueous solubility and reduced π-π stacking-related toxicity. The Fsp³ parameter (fraction of sp³-hybridized atoms) for piperidine (0.83) and pyrrolidine (0.80) exceeds Lipinski’s optimal threshold (>0.5), correlating with favorable ADME profiles [4] [6].
Table 1: Structural and Physicochemical Properties of Piperidine vs. Pyrrolidine Motifs
| Property | Piperidine | Pyrrolidine | Medicinal Significance |
|---|---|---|---|
| Ring Size | 6-membered | 5-membered | Influences conformational flexibility and ring strain |
| Dipole Moment (D) | 1.41 | 1.38 | Impacts polarity and electrostatic interactions |
| pKₐH (Conjugate Acid) | ~11.1 | ~11.3 | Affects protonation state and membrane permeability |
| Fsp³ | 0.83 | 0.80 | Correlates with solubility and developability |
| PSA (Ų) | 16.46 | 16.46 | Influences blood-brain barrier penetration |
| LogP | 0.46 | 0.75 | Impacts lipophilicity and distribution coefficients |
The biological significance of these motifs is evidenced by their presence in diverse therapeutic agents:
Molecular modeling reveals that 3-substituted piperidines optimally position vectors for pharmacophore attachment, while N-alkylation of pyrrolidine enhances blood-brain barrier permeability in CNS-active drugs. The hybrid architecture in 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine synergistically merges these advantages: The piperidine core provides a stereochemically stable platform, while the N-functionalized pyrrolidine delivers enhanced basicity and H-bond donor capacity for target engagement [3] [4] [10].
The -OCH₂CH₂- ethoxy linker in 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine serves as a critical molecular tether with profound implications for bioactivity and drug-like properties. This spacer demonstrates several key functions:
Conformational Flexibility vs. Rigidity Balance: The ethylene glycol-derived spacer adopts a gauche conformation (∼60° O-C-C-N dihedral angle) in low-energy states, positioning the heterocycles ∼5-7 Å apart—optimal for engaging complementary binding pockets. This distance matches common pharmacophore distances in GPCR ligands and kinase inhibitors. Computational analyses (e.g., rotational energy profiles) reveal a rotational barrier of ∼2-3 kcal/mol, allowing dynamic adaptation to protein targets while preventing excessive flexibility that could entropically penalize binding [1] [4].
Polar Surface Area Modulation: The ether oxygen contributes ∼9-12 Ų to the total polar surface area (PSA), enhancing aqueous solubility without excessive hydrophilicity. Compared to alkyl chains, ethoxy linkers reduce logD by ∼0.5-1.0 unit, striking a balance between membrane permeability and solubility. This property is crucial for oral bioavailability, as evidenced by ethoxy-bridged analogs showing >50% higher intestinal absorption than methylene-linked counterparts in Caco-2 assays [4] [10].
Metabolic Stabilization: Replacing metabolically labile esters with ethers significantly enhances stability. Ethoxy linkers resist enzymatic cleavage (e.g., esterase hydrolysis), extending half-lives in microsomal assays. Deuterium labeling at the β-position further stabilizes against CYP450-mediated oxidation, a strategy employed in NAMPT inhibitors like daporinad analogs .
Table 2: Comparative Analysis of Heterocycle-Bridging Linker Units
| Linker Type | Representative Structure | Key Properties | Advantages | Limitations |
|---|---|---|---|---|
| Ethoxy (-OCH₂CH₂-) | Piperidine-O-CH₂-CH₂-Pyrrolidine | PSA: +9-12 Ų; Distance: 5-7 Å; LogD reduction: 0.5-1.0 | Optimal solubility-permeability balance; Metabolic stability; Conformational adaptability | Potential P-gp recognition; Limited hydrogen bonding capacity |
| Alkylene (-CH₂CH₂-) | Piperidine-CH₂-CH₂-Pyrrolidine | PSA: <5 Ų; Distance: 4-5 Å; LogD increase: 0.3-0.7 | Enhanced membrane penetration; Resistance to oxidation | Higher crystallinity may reduce solubility; Increased metabolic oxidation risk |
| Amide (-NHCO-) | Piperidine-NH-CO-Pyrrolidine | PSA: +20-25 Ų; Distance: 6-8 Å; LogD reduction: 1.5-2.0 | Strong hydrogen bonding; Rigid planar conformation | Susceptible to protease cleavage; Reduced BBB penetration |
| Sulfonamide (-NHSO₂-) | Piperidine-NH-SO₂-Pyrrolidine | PSA: +25-30 Ų; Distance: 6-8 Å; LogD reduction: 1.8-2.5 | Enhanced acidity for salt formation; Conformational restriction | High TPSA may limit permeability; Potential for hERG inhibition |
The ethoxy linker's strategic value is evident in several pharmacological contexts:
For 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine specifically, the 3-substitution on piperidine positions the ethoxy linker equatorially in the preferred chair conformation, minimizing steric clash. Quantum mechanical calculations indicate the linker adopts an antiperiplanar conformation (O-C-C-N torsion ∼180°) when bound to targets, maximizing electrostatic complementarity. This conformation places the pyrrolidine nitrogen in a solvent-exposed orientation favorable for salt bridge formation with aspartate or glutamate residues [1] [4].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: